Product packaging for Pyroglutamate(Cat. No.:)

Pyroglutamate

Cat. No.: B8496135
M. Wt: 128.11 g/mol
InChI Key: ODHCTXKNWHHXJC-VKHMYHEASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pyroglutamate (also known as 5-oxoproline or pidolic acid) is the anion of pyroglutamic acid, a ubiquitous but understudied natural amino acid derivative. It is a cyclized derivative of L-glutamic acid or glutamine, forming a lactam structure . As a key metabolite in the glutathione cycle, it is converted to glutamate by the enzyme 5-oxoprolinase . In research contexts, this compound is of significant interest for its role as a glutamate storage molecule in the brain and for its action in opposing the effects of glutamate, which implicates it in neurological studies . It also interacts with the brain's cholinergic system, making it a compound of interest in neuropharmacology . Furthermore, its presence is noted in amyloid β in Alzheimer's disease, suggesting a potential role in the disease process that warrants further investigation . In biochemical applications, N-terminal glutamic acid and glutamine residues in proteins and peptides can spontaneously cyclize to form this compound, which presents a common challenge for protein sequencing using Edman degradation . From a synthetic chemistry perspective, this compound serves as a versatile and important scaffold or chiral building block for the stereoselective synthesis of functionalized compounds, including complex pharmaceutical intermediates . Recent methodologies have enabled the synthesis of α-methylene-β-substituted-pyroglutamates and α-alkylidene-pyroglutamates, which have been evaluated for applications such as proteasome inhibition and cytotoxicity studies . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6NO3- B8496135 Pyroglutamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6NO3-

Molecular Weight

128.11 g/mol

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/p-1/t3-/m0/s1

InChI Key

ODHCTXKNWHHXJC-VKHMYHEASA-M

SMILES

C1CC(=O)NC1C(=O)[O-]

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-]

Origin of Product

United States

Mechanisms of Pyroglutamate Biogenesis and Enzymatic Regulation

Spontaneous Formation of N-Terminal Pyroglutamate

N-terminal glutamine and glutamic acid residues can spontaneously cyclize to form this compound. wikipedia.orggoogle.com This non-enzymatic reaction involves a nucleophilic attack of the N-terminal amino nitrogen on the side-chain carbonyl carbon, resulting in the formation of a five-membered lactam ring and the release of an ammonia (B1221849) molecule (from Gln) or a water molecule (from Glu). nih.govresearchgate.net

The rate of spontaneous this compound formation is influenced by several factors, including pH, temperature, and the surrounding chemical environment. nih.govresearchgate.netgoogle.com For instance, studies on monoclonal antibodies have shown that this conversion can occur during production and storage. nih.govcreative-biolabs.com The reaction is reportedly faster with glutamine than with glutamate (B1630785) residues. nih.gov Research has indicated that the rate of pyroglutamylation can be slightly slower at a pH of 6.2 compared to 7.2. nih.gov Furthermore, the presence of certain buffers, such as phosphate (B84403) and ammonium (B1175870) carbonate, can accelerate the rate of spontaneous formation. acs.org Computational studies suggest that inorganic phosphate species can act as a catalyst by mediating proton transfer during the reaction. nih.govacs.org

The structural conformation of the protein also plays a significant role. nih.gov The flexibility of the main and side chains of the N-terminal residue contributes to the likelihood of this modification occurring. acs.org For some proteins, denaturation can eliminate differences in conversion rates between different polypeptide chains, highlighting the influence of the protein's three-dimensional structure. nih.gov

Enzymatic Catalysis of this compound Formation

While spontaneous formation occurs, the reaction is often significantly accelerated by specific enzymes. wikipedia.orgcreative-biolabs.com This enzymatic catalysis ensures a more controlled and efficient pyroglutamylation of target proteins.

Glutaminyl Cyclase (QC) and Related Enzyme Systems

Glutaminyl cyclase (QC) is a key enzyme that catalyzes the intramolecular cyclization of N-terminal glutamine and, to a lesser extent, glutamic acid residues to form this compound. edpsciences.orgresearchgate.netedpsciences.org QC is a zinc-dependent metalloenzyme. edpsciences.orgresearchgate.netnih.gov The catalytic mechanism involves the binding of the N-terminal glutaminyl substrate to the active site, where the zinc ion plays a crucial role. nih.gov

There are two main isoforms of QC in humans:

QC (QPCT): Encoded by the QPCT gene, this isoform is primarily a secreted enzyme. edpsciences.orgembopress.org

isoQC (QPCTL): Encoded by the QPCTL gene, this isoform is a resident enzyme of the Golgi complex. edpsciences.orgembopress.orgnhri.edu.tw

Both isoforms have similar substrate specificities but differ in their subcellular localization, suggesting distinct biological roles. edpsciences.orgedpsciences.orgembopress.org QC and isoQC are involved in the maturation of numerous bioactive peptides and proteins, including hormones and chemokines. edpsciences.orgedpsciences.orgdergipark.org.tr For example, isoQC is the primary enzyme responsible for the pyroglutamylation of the chemokine CCL2, which is important for its stability and receptor activation. embopress.org It has also been identified as a critical regulator of the CD47-SIRPα checkpoint, a key pathway in cancer immune evasion. edpsciences.orgresearchgate.netedpsciences.org By catalyzing the pyroglutamylation of CD47, isoQC facilitates its interaction with SIRPα, helping cancer cells avoid phagocytosis by macrophages. edpsciences.orgresearchgate.netedpsciences.org

Enzyme IsoformGenePrimary LocationKey Functions
QC QPCTSecretedMaturation of various peptides and hormones. edpsciences.orgdergipark.org.tr
isoQC QPCTLGolgi ComplexMaturation of chemokines like CCL2, regulation of the CD47-SIRPα pathway. edpsciences.orgembopress.org

Gamma-Glutamylcyclotransferase (GGCT) Pathways

Gamma-glutamylcyclotransferase (GGCT) is another enzyme involved in the formation of this compound, but through a different pathway. ebi.ac.ukunl.edu GGCT catalyzes the formation of 5-oxoproline (this compound) from gamma-glutamyl dipeptides. ebi.ac.ukhmdb.cacancer.gov This reaction is a key step in the gamma-glutamyl cycle, which is crucial for glutathione (B108866) homeostasis. unl.eduhmdb.caebi.ac.uk

The GGCT pathway involves the breakdown of glutathione or other gamma-glutamyl compounds. unl.edu GGCT acts on γ-glutamyl dipeptides to release the amino acid and form this compound. unl.edu This differs from the direct N-terminal modification catalyzed by QC. The human GGCT protein is encoded by the GGCT gene and exists as a homodimer. ebi.ac.ukgenecards.org Elevated GGCT expression has been noted in various cancers and may play a role in cell proliferation and glutathione metabolism. researchgate.netnih.gov

Genetic Determinants Influencing this compound Biogenesis

The biogenesis of this compound is influenced by genetic factors that control the expression and activity of the enzymes involved.

The expression of the genes encoding QC and isoQC (QPCT and QPCTL, respectively) is tightly regulated. edpsciences.orgedpsciences.org Epigenetic mechanisms, such as histone methylation and genomic imprinting, have been shown to play a role in their regulation. edpsciences.orgedpsciences.org For example, QPCTL has been predicted to be a potential placenta-specific imprinted gene that is expressed maternally. edpsciences.orgedpsciences.org

Genetic variations and mutations can also impact this compound levels. For instance, inherited disorders of the glutathione cycle, such as glutathione synthetase deficiency and 5-oxoprolinase deficiency, can lead to an accumulation of pyroglutamic acid, a condition known as pyroglutamic aciduria or 5-oxoprolinuria. rupahealth.comnih.govbabysfirsttest.org In these conditions, the block in the glutathione cycle leads to an overproduction of gamma-glutamylcysteine, which is then converted to this compound. babysfirsttest.org

Furthermore, the expression levels of GGCT are also under genetic control and have been implicated in various diseases. genecards.orgnih.gov For example, microRNAs such as miR-877 have been shown to inhibit the proliferation of certain cancer cells by targeting GGCT. nih.gov Research is also exploring the possibility of expanding the genetic code in organisms like E. coli to site-specifically incorporate this compound into proteins, which would involve modifying genes for enzymes like glutamyl-tRNA synthetase and an amidotransferase. researchgate.net

Pyroglutamate Metabolism and Interconversions

Pyroglutamate Integration within the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a key pathway for glutathione (B108866) synthesis and the transport of amino acids across cell membranes. semanticscholar.org this compound is a critical intermediate in this cycle.

The gamma-glutamyl cycle involves a series of enzymatic reactions. One of the initial steps is the breakdown of extracellular glutathione by γ-glutamyl transpeptidase (GGT). unl.edu This enzyme transfers the γ-glutamyl moiety to an acceptor amino acid, forming a γ-glutamyl-amino acid, which is then transported into the cell. Inside the cell, γ-glutamylcyclotransferase acts on the γ-glutamyl-amino acid to release the amino acid and cyclize the γ-glutamyl portion, forming this compound. unl.eduresearchgate.net

Depletion of glutathione can lead to an accumulation of γ-glutamylcysteine, which is then converted to this compound by γ-glutamyl cyclotransferase. semanticscholar.orgresearchgate.net This makes elevated levels of this compound a potential biomarker for glutathione depletion and associated oxidative stress. nih.gov

To complete the gamma-glutamyl cycle and regenerate a precursor for glutathione synthesis, this compound is converted to L-glutamate. This crucial step is catalyzed by the enzyme 5-oxoprolinase (OPLAH), in a reaction that requires the hydrolysis of ATP. unl.edukarger.comgenecards.org The resulting glutamate (B1630785) can then be used for the synthesis of new glutathione molecules, thus completing the cycle. karger.com

Defects in the OPLAH gene lead to 5-oxoprolinase deficiency, a rare inherited metabolic disorder characterized by the accumulation of this compound in body fluids, a condition known as 5-oxoprolinuria or pyroglutamic aciduria. karger.comgenecards.org While some cases are considered benign, others have been associated with a range of neurological and developmental symptoms. karger.com The accumulation of this compound is thought to disrupt energy metabolism and induce oxidative stress in neural cells. karger.com

EnzymeFunction in the Gamma-Glutamyl Cycle
γ-Glutamyl Transpeptidase (GGT) Initiates the breakdown of extracellular glutathione and forms γ-glutamyl-amino acids. unl.edu
γ-Glutamylcyclotransferase (GGCT) Converts γ-glutamyl-amino acids into this compound and a free amino acid. unl.eduresearchgate.net
5-Oxoprolinase (OPLAH) Catalyzes the ATP-dependent conversion of this compound to L-glutamate. unl.edukarger.comgenecards.org
Glutamate Cysteine Ligase (GCL) The rate-limiting enzyme in glutathione synthesis, combining glutamate and cysteine. unl.edu
Glutathione Synthetase (GSS) Catalyzes the final step in glutathione synthesis, adding glycine (B1666218) to γ-glutamylcysteine. unl.edu

This compound's Role in Broader Amino Acid Metabolic Networks

This compound's metabolism extends beyond the gamma-glutamyl cycle, integrating with broader amino acid networks. As it can be converted to glutamate, it serves as a potential reservoir for this key amino acid. pnas.org Glutamate is a central hub in amino acid metabolism, acting as a precursor for the synthesis of other non-essential amino acids and participating in nitrogen transport within the body.

In certain conditions, such as acute-on-chronic liver failure, increased levels of this compound, along with other amino acids like glutamate and cystathionine, are observed. nih.gov This suggests a heightened activity of pathways involving these amino acids, potentially to support processes like nucleotide and protein synthesis required for the systemic inflammatory response. nih.gov Furthermore, studies in women with polycystic ovary syndrome (PCOS) have shown increased levels of this compound and L-glutamic acid in both serum and follicular fluid, indicating a potential link between this compound metabolism and the metabolic disturbances seen in this condition. nih.gov

Interplay with Carbon Assimilation and Energy Metabolism

This compound metabolism is also connected to cellular energy production and carbon assimilation. The conversion of this compound to glutamate links it directly to the tricarboxylic acid (TCA) cycle, a central pathway for cellular respiration. Glutamate can be deaminated to α-ketoglutarate, an intermediate of the TCA cycle, thereby contributing to the cellular energy pool. acs.org

In plants, exogenous application of this compound has been shown to enhance tolerance to heat stress. nih.gov Metabolic profiling revealed that this compound treatment upregulated metabolites involved in carbon assimilation (photosynthesis), glycolysis, and the TCA cycle. nih.gov This suggests that this compound can play a role in modulating central carbon and energy metabolism to support stress adaptation. nih.gov Conversely, high concentrations of L-pyroglutamic acid have been shown to inhibit energy production in the cerebral cortex of rats by reducing CO2 production and ATP levels, indicating that excessive accumulation can be detrimental to energy metabolism. nih.gov

Dynamics of this compound Turnover in Biological Systems

The turnover of this compound in biological systems is a dynamic process influenced by the rates of its formation and degradation. The formation of this compound can occur enzymatically through the gamma-glutamyl cycle, as well as non-enzymatically from N-terminal glutamine or glutamate residues in proteins and peptides. wikipedia.orgnih.gov This spontaneous cyclization can act as a post-translational modification that may protect proteins from degradation by aminopeptidases, potentially slowing their physiological turnover. nih.gov

Post Translational Modifications Involving Pyroglutamate

N-Terminal Pyroglutamate Formation in Peptides and Proteins

The formation of a this compound (pGlu) residue at the N-terminus of peptides and proteins is a crucial post-translational modification. creative-proteomics.comasm.orgontosight.ai This modification, known as pyroglutamylation, involves the cyclization of an N-terminal glutamine or glutamic acid residue. creative-proteomics.comedpsciences.orgedpsciences.org It is a common feature in a wide array of proteins, including hormones, neuropeptides, cytokines, and antibodies. pnas.orggoogle.complos.org The presence of pGlu is essential for the maturation and proper function of many of these biomolecules. pnas.orgdergipark.org.tr

Specificity of Glutamine and Glutamic Acid Residues as Precursors

Both N-terminal glutamine (Gln) and glutamic acid (Glu) residues can serve as precursors for the formation of this compound. google.comnih.gov However, the conversion rate from glutamine is significantly faster than from glutamic acid. nih.gov The cyclization of glutamine involves the loss of an ammonia (B1221849) molecule, while the conversion of glutamic acid results in the loss of a water molecule. google.com

While glutamine readily undergoes spontaneous cyclization to form this compound under physiological conditions, the conversion of glutamic acid is much slower and less spontaneous. nih.govpnas.orgnih.gov This has led to the suggestion that the formation of pGlu from glutamic acid is more likely to be an enzymatic process. pnas.orgnih.govnih.gov In the context of recombinant monoclonal antibodies, where N-terminal glutamine or glutamic acid is common, this conversion is a frequent source of product heterogeneity. google.comcreative-biolabs.com For instance, in many human IgG1 and IgG2 antibodies, a significant portion of the light chain genes code for either glutamic acid or glutamine at the N-terminus, making this compound formation a common occurrence. google.com

Enzymatic and Non-Enzymatic Mechanisms of N-Terminal Cyclization

The formation of N-terminal this compound can occur through both enzymatic and non-enzymatic pathways. google.comnih.gov

Enzymatic Cyclization: The enzymatic conversion is catalyzed by a class of enzymes known as glutaminyl cyclases (QCs). edpsciences.orgedpsciences.orgpnas.org These zinc-dependent enzymes significantly accelerate the rate of intramolecular cyclization of both N-terminal glutamine and glutamic acid residues. edpsciences.orgedpsciences.org QCs are found in various tissues and organisms, including mammals and plants. pnas.org In mammals, they are particularly abundant in neuroendocrine tissues like the hypothalamus and pituitary. pnas.org The enzyme facilitates the formation of a stable five-membered lactam ring structure characteristic of this compound. ontosight.aiedpsciences.org

Non-Enzymatic Cyclization: Spontaneous, non-enzymatic cyclization also occurs, particularly with N-terminal glutamine residues. google.comnih.gov This reaction can happen under physiological conditions and is influenced by factors such as pH, temperature, and buffer composition. nih.govcreative-biolabs.comresearchgate.net The rate of non-enzymatic conversion of glutamine is notably faster than that of glutamic acid. nih.gov For glutamic acid, the reaction is very slow at neutral pH but increases at more acidic (pH 4) or basic (pH 8) conditions. researchgate.net Elevated temperatures also accelerate this spontaneous conversion for both precursor amino acids. google.comresearchgate.net Computational studies suggest that inorganic phosphate (B84403) can act as a catalyst in the non-enzymatic formation of pGlu from glutamine. nih.gov

Table 1: Comparison of Enzymatic and Non-Enzymatic this compound Formation

Feature Enzymatic Formation Non-Enzymatic Formation
Catalyst Glutaminyl Cyclase (QC) edpsciences.orgpnas.org Spontaneous, can be influenced by pH, temperature, and buffers nih.govcreative-biolabs.comresearchgate.net
Precursors Glutamine and Glutamic Acid edpsciences.orgedpsciences.org Primarily Glutamine; Glutamic acid conversion is much slower nih.gov
Rate Significantly accelerated pnas.org Slow, especially for glutamic acid nih.gov
Conditions Occurs in specific cellular compartments (e.g., ER, Golgi) asm.orgedpsciences.org Can occur in vitro during storage and under physiological conditions nih.govcreative-biolabs.com
Significance Regulated maturation of many bioactive peptides and proteins pnas.orgdergipark.org.tr Can lead to heterogeneity in recombinant proteins, such as antibodies google.comcreative-biolabs.com

Functional Consequences of this compound Modification on Protein Properties

The post-translational modification of an N-terminal residue to this compound has significant functional implications for the affected protein, influencing its structure, stability, and biological interactions. iucr.org

Influence on Protein Structure, Folding, and Conformation

The conversion of a charged N-terminal amine and, in the case of glutamic acid, a side-chain carboxyl group into a neutral, cyclic amide alters the local charge distribution and hydrophobicity. pnas.orggoogle.com This change can influence the protein's surface properties and its interactions with the surrounding solvent and other molecules. pnas.org In some cases, the this compound residue is tucked into a pocket within the protein, contributing to the stability of the folded state. researchgate.net However, in other proteins, it may be more exposed. researchgate.net The structural changes induced by pyroglutamylation can be a prerequisite for the protein's biological activity, enabling it to adopt the proper conformation for binding to its receptor. pnas.orgplos.orgnih.gov

Modulation of Protein Stability and Proteolytic Susceptibility

A key consequence of N-terminal this compound formation is the enhanced stability of the protein. edpsciences.orgpnas.org This modification protects peptides and proteins from degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus. pnas.orgplos.orgnih.gov The cyclic structure of this compound lacks the free primary amino group required by these enzymes for recognition and cleavage, thus rendering the protein resistant to this form of proteolysis. nih.govwikipedia.org

This increased resistance to proteolytic degradation can significantly extend the half-life of the protein in vivo. nih.gov The increased stability is not only against enzymatic degradation but can also include enhanced resistance to thermal denaturation. asm.org For instance, studies on fungal cellulases have shown that the absence of the N-terminal this compound modification leads to greater sensitivity to both thermal stress and proteolytic cleavage. asm.org This stabilizing effect is a crucial aspect of the maturation process for many hormones and regulatory peptides. edpsciences.org

Impact on Protein-Protein Interactions and Enzyme Activity

The modification of the N-terminus to this compound can directly influence a protein's ability to interact with other proteins and can modulate its enzymatic activity. pnas.orggoogle.com The structural changes brought about by pyroglutamylation are often necessary for the protein to bind effectively to its specific receptor. pnas.orgplos.org For example, many peptide hormones require the N-terminal pGlu to adopt the correct conformation for high-affinity receptor binding, which is essential for their signaling function. pnas.org

In the context of the immune system, the pyroglutamylation of the CD47 protein is critical for its interaction with the signal-regulatory protein alpha (SIRPα). edpsciences.org This interaction acts as a "don't eat me" signal, preventing phagocytosis of the cell. edpsciences.org Inhibition of the enzyme responsible for this modification, isoQC, can block the CD47-SIRPα interaction. edpsciences.org Furthermore, the N-terminal pyroglutamylation of certain chemokines, such as CX3CL1, is essential for their full biological activity, including their ability to induce signaling pathways and gene expression in target cells. portlandpress.com For some enzymes, this modification is directly linked to their catalytic function, with the correctly folded and stabilized structure being a prerequisite for activity. researchgate.net

Identification and Characterization of this compound-Modified Proteins

The identification and detailed characterization of proteins modified by this compound (pGlu) are crucial for understanding its physiological and pathological roles. This process relies on a suite of sophisticated analytical techniques, particularly those in the field of proteomics, which enable the detection and quantification of this specific N-terminal modification.

Detecting this compound modification presents a unique challenge because the cyclization of N-terminal glutamine (Gln) or glutamic acid (Glu) results in the loss of a primary amine group. This change blocks traditional protein sequencing methods like Edman degradation, which relies on reacting with a free N-terminal amino group. wikipedia.orgcreative-proteomics.commetwarebio.com Consequently, specialized proteomic strategies have been developed to identify and characterize pGlu-containing proteins.

Mass Spectrometry (MS): Mass spectrometry is the cornerstone for identifying pGlu modifications. creative-proteomics.com The conversion of Gln to pGlu results in a mass loss of 17.03 Da (due to the release of ammonia), while the conversion of Glu to pGlu causes a mass loss of 18.01 Da (due to the release of a water molecule). creative-biolabs.compsu.edu High-resolution MS can detect this precise mass shift in peptides.

Tandem MS (MS/MS): This technique is essential for confirming the modification and pinpointing its location. creative-proteomics.com A pGlu-containing peptide is isolated and fragmented, and the resulting fragment ions are analyzed. The mass shift will be localized to the N-terminal residue, confirming the presence of this compound. frontiersin.org

Peptide Mapping: In this bottom-up approach, proteins are digested with proteases (like Trypsin or Lys-C) into smaller peptides. nih.govaston.ac.uk These peptides are then analyzed by liquid chromatography coupled with mass spectrometry (LC-MS/MS). nih.govaston.ac.uk The pGlu-modified N-terminal peptide will have a characteristic mass difference compared to its unmodified counterpart. nih.govacs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): This is another MS-based method that can be used to detect the mass change associated with pGlu formation. psu.eduresearchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is often used to separate modified proteins or peptides from their unmodified forms before MS analysis. nih.govacs.org The conversion to the more acidic pGlu can alter the retention time of a peptide or protein on a chromatography column, allowing for its separation and subsequent identification. creative-biolabs.comnih.gov

Enrichment Strategies: Due to the often low abundance of post-translationally modified proteins, enrichment strategies are frequently employed to isolate pGlu-peptides before MS analysis. creative-proteomics.com

Ion-Exchange Chromatography (IEC): Techniques like Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX) can separate peptides based on charge, which is altered by pGlu formation. creative-proteomics.comcreative-proteomics.com

Immunoaffinity Purification: This method uses antibodies that specifically recognize the pGlu modification to enrich for modified peptides. creative-proteomics.comcreative-proteomics.com

Hydrophobic Tagging-Assisted N-termini Enrichment (HYTANE): This is a negative enrichment strategy where internal peptides are tagged with a hydrophobic group, allowing for their removal and the selective analysis of N-terminal peptides. acs.org

Combined Fractional Diagonal Chromatography (COFRADIC): This technique involves multiple rounds of reversed-phase chromatography to separate modified from unmodified peptides. acs.org

Enzymatic and Chemical Methods:

This compound Aminopeptidase (B13392206) (PGAP): This enzyme specifically cleaves the pGlu residue from the N-terminus of a protein. psu.edunih.gov Comparing a sample before and after PGAP treatment can confirm the presence of pGlu. The released pGlu can also be quantified. nih.gov

Edman Degradation Limitation: While standard Edman degradation is blocked by pGlu, this limitation itself can be an indicator of a modified N-terminus. wikipedia.orgpsu.edu If a protein is known to have an N-terminal Gln or Glu but fails to sequence, pGlu formation is a likely cause.

The table below summarizes the primary proteomic methods used for this compound detection.

MethodPrincipleKey ApplicationReference
Mass Spectrometry (MS) Detects precise mass shifts resulting from the conversion of Gln (-17 Da) or Glu (-18 Da) to pGlu.Primary tool for identification and confirmation of pGlu. creative-proteomics.comcreative-biolabs.compsu.edu
Tandem MS (MS/MS)Fragments peptides to pinpoint the location of the mass modification at the N-terminus.Confirms pGlu modification and provides sequence information. creative-proteomics.comfrontiersin.org
Peptide Mapping (LC-MS/MS)Digestion of protein followed by LC separation and MS analysis to identify the modified peptide.Routine analysis of pGlu in complex protein samples, like therapeutic antibodies. nih.govacs.org
Chromatography (HPLC) Separates molecules based on physicochemical properties. pGlu formation alters the charge and hydrophobicity.Separation of modified from unmodified proteins/peptides prior to MS analysis. creative-biolabs.comnih.govacs.org
Enrichment Strategies Selectively isolates pGlu-containing peptides from complex mixtures to increase detection sensitivity.Analysis of low-abundance pGlu modifications in large-scale proteomic studies. creative-proteomics.comacs.org
Enzymatic Digestion (PGAP) Uses this compound aminopeptidase to specifically remove the pGlu residue.Confirms the presence of pGlu by comparing treated and untreated samples. psu.edunih.gov
Edman Degradation Sequential removal of N-terminal amino acids.The failure of this method for proteins with N-terminal Gln/Glu suggests a pGlu block. wikipedia.orgcreative-proteomics.com

N-terminal this compound formation is a significant post-translational modification observed across diverse protein families, where it can influence protein stability, activity, and pathogenic potential.

Neuropeptides: Many bioactive peptides require N-terminal pGlu for their function, protecting them from degradation by aminopeptidases and helping to establish the proper conformation for receptor binding. pnas.org

Thyrotropin-releasing hormone (TRH): This was one of the first biologically active peptides identified with a pGlu N-terminus (pGlu-His-Pro-NH2). psu.edupnas.org This modification is crucial for its role in regulating the release of thyrotropin and prolactin from the pituitary gland. pnas.orgoup.com The pGlu residue is conserved across vertebrates. pnas.orgpnas.org

Gonadotropin-releasing hormone (GnRH): Similar to TRH, GnRH is an N-terminally pGlu-modified peptide that is essential for reproduction. psu.eduresearchgate.netresearchgate.net The pGlu modification is catalyzed by glutaminyl cyclase and is critical for its biological activity. researchgate.net

Enzymes: this compound modification has been identified in enzymes from various organisms, including fungi. In the filamentous fungus Neurospora crassa, lignocellulolytic enzymes such as cellobiohydrolase 1 (CBH-1) and endoglucanase (GH5-1) undergo pGlu modification. asm.orgnih.gov This modification, catalyzed by endoplasmic reticulum-localized glutaminyl cyclases, was shown to be important for the enzymes' thermal stability and resistance to proteolytic degradation. asm.orgnih.gov The crystal structure of CBH-1 from Trichoderma reesei shows the pGlu N-terminus tucked into a pocket within the protein, contributing to its structural integrity. nih.govresearchgate.net

Amyloid Peptides: this compound modification plays a significant role in the pathology of amyloid-related diseases.

Amyloid-β (Aβ) Peptides: N-terminally truncated and pGlu-modified Aβ peptides, particularly AβN3(pE), are major components of the amyloid plaques found in the brains of Alzheimer's disease (AD) patients. nih.govnih.gov These pGlu-Aβ variants are considered key players in AD pathogenesis because they accumulate early in the disease process, show increased hydrophobicity, aggregate much faster than full-length Aβ, and are more resistant to degradation. nih.govresearchgate.netstressmarq.com Their enhanced aggregation propensity suggests they may act as seeding species for plaque formation. nih.gov Solid-state NMR studies have been used to investigate the fibril structure of these modified peptides. acs.org

α-Synuclein: While less studied than in Aβ, pGlu modification may also be relevant for α-synuclein, the protein central to Parkinson's disease. researchgate.net

The following table provides examples of proteins where this compound modification has been characterized.

Protein FamilySpecific Protein/ExampleFunction/Significance of pGlu ModificationReference(s)
Antibodies Recombinant Monoclonal Antibodies (mAbs, e.g., IgG2)Common modification affecting charge heterogeneity; generally no impact on function or clearance. creative-biolabs.comnih.govacs.orgtandfonline.com
Neuropeptides Thyrotropin-releasing hormone (TRH)Essential for receptor binding and protection from degradation; regulates pituitary function. psu.edupnas.orgoup.com
Gonadotropin-releasing hormone (GnRH)Crucial for biological activity and stability; key regulator of reproduction. psu.eduresearchgate.netresearchgate.net
Enzymes Fungal Cellulases (e.g., CBH-1)Increases thermal stability and resistance to aminopeptidases. asm.orgnih.govresearchgate.net
Amyloid Peptides Amyloid-β (AβN3(pE))Accelerates aggregation, increases neurotoxicity, acts as a seed for plaque formation in Alzheimer's disease. nih.govnih.govstressmarq.comacs.org
α-SynucleinPotentially influences aggregation in Parkinson's disease. researchgate.net

Biological Significance and Molecular Modulatory Roles of Pyroglutamate

Pyroglutamate in Neurobiological Systems

This compound is present in substantial amounts in brain tissue and is involved in key neurobiological processes, from neurotransmitter system interactions to metabolic regulation. hmdb.ca

Interaction with Neurotransmitter Systems (e.g., Glutamate (B1630785) Pathways)

This compound is intricately linked with the glutamate system, the primary excitatory neurotransmitter network in the central nervous system. cuny.edu It serves as a direct precursor to glutamate, participating in the glutathione (B108866) cycle, which is crucial for maintaining glutamate homeostasis. drugbank.compnas.org The γ-glutamyl cycle, active at the blood-brain barrier, generates this compound within endothelial cells. nih.govcabidigitallibrary.org This intracellular this compound can then influence glutamate transport. Specifically, it has been shown to stimulate the sodium-dependent transport of glutamate across the abluminal membrane of the blood-brain barrier, which is the side facing the brain. researchgate.netnih.gov This action helps to accelerate the removal of glutamate from the brain's extracellular fluid, a critical process for preventing excitotoxicity. researchgate.netnih.gov

Research has also demonstrated that the administration of this compound can replete glutamate levels in neurons, highlighting its role as a precursor. pnas.org Furthermore, the formation of this compound-modified amyloid-β (Aβ) peptides is a significant pathological event in Alzheimer's disease. This process involves the enzymatic conversion of glutamate at the N-terminus of the Aβ peptide to this compound by glutaminyl cyclase. mdpi.comnih.gov

Modulatory Effects on Cholinergic Function

The cholinergic system, essential for cognitive functions like memory and attention, can also be modulated by compounds containing this compound. cij.gob.mxfrontiersin.org For instance, dimethylaminoethanol (B1669961) this compound (DMAE p-Glu), a compound formed from dimethylaminoethanol and pyroglutamic acid, has been shown to have procholinergic properties. cij.gob.mxresearchgate.net Preclinical studies in rats have demonstrated that DMAE p-Glu can increase the extracellular levels of both choline (B1196258) and acetylcholine (B1216132) in the medial prefrontal cortex. cij.gob.mxresearchgate.net This suggests that this compound, when combined with a choline precursor, can positively influence cholinergic transmission. cij.gob.mx These findings point to a potential role for this compound-containing compounds in modulating cognitive processes related to cholinergic deficits. researchgate.net

Role in Brain Metabolic Homeostasis

This compound plays a role in the metabolic homeostasis of the brain, largely through its involvement in the γ-glutamyl cycle and its influence on amino acid transport. nih.govrupahealth.com The γ-glutamyl cycle, which produces this compound, is a key pathway for glutathione synthesis and recycling. rupahealth.com Glutathione is a major antioxidant, and its turnover, marked by this compound levels, is indicative of the balance in sulfur amino acid metabolism and the cellular response to oxidative stress. rupahealth.com

Cellular Transport Mechanisms of this compound

The movement of this compound across cellular membranes is facilitated by specific transport systems, which are crucial for its biological functions, particularly at key biological barriers like the blood-brain barrier.

Sodium-Coupled Transport Systems (e.g., SLC5A8)

The primary transporter responsible for the sodium-coupled transport of this compound is the Solute Carrier Family 5 Member 8 (SLC5A8), also known as the sodium-coupled monocarboxylate transporter 1 (SMCT1). uni.luuniprot.org This transporter mediates the electrogenic transport of this compound, a process driven by the sodium gradient. uni.luuniprot.org The transport of this compound by SLC5A8 is a saturable process. uni.lu The interaction involves more than one sodium ion, as indicated by sigmoidal kinetics. uni.lu

Table 1: Kinetic Properties of this compound Transport via SLC5A8

Parameter Value Experimental System
Michaelis Constant (Km) 0.36 ± 0.04 mM Mammalian Cells
Half-maximal Current Concentration 0.19 ± 0.01 mM Xenopus laevis Oocytes
Na+ Activation Hill Coefficient 1.8 ± 0.4 Mammalian Cells
Na+ Activation Hill Coefficient 2.3 ± 0.2 Xenopus laevis Oocytes
Ibuprofen Inhibition (IC50) 14 ± 1 µM Xenopus laevis Oocytes

This table summarizes the key kinetic parameters of this compound transport mediated by the SLC5A8 transporter, as determined in different experimental models. uni.lu

Transporters at Biological Barriers (e.g., Blood-Brain Barrier)

The blood-brain barrier (BBB) has a polarized distribution of transport proteins that regulate the movement of substances between the blood and the brain. nih.govcabidigitallibrary.org While facilitative glutamate transporters are present on the luminal (blood-facing) membrane, sodium-dependent glutamate transporters are located on the abluminal (brain-facing) membrane. researchgate.netnih.gov This arrangement facilitates the active removal of glutamate from the brain. researchgate.netnih.gov

Passive Diffusion and Cellular Uptake Mechanisms

The movement of molecules across the cellular membrane is fundamental to life, governed by mechanisms ranging from simple diffusion to complex, protein-mediated transport. Passive diffusion allows small, relatively hydrophobic molecules to move across the phospholipid bilayer down their concentration gradient without the aid of transport proteins. nih.gov This process is nonselective and does not require energy. nih.govnumberanalytics.com

However, the cellular uptake of this compound, a charged amino acid derivative, appears to involve more sophisticated, mediated transport systems rather than simple passive diffusion. Research indicates that this compound transport is often an active, energy-dependent process. For instance, in the kidneys, this compound is efficiently reabsorbed through Na+-coupled transport mechanisms. researchgate.net Specifically, the Na+-coupled monocarboxylate transporter SLC5A8 has been identified as playing a predominant role in this reabsorptive process. researchgate.net Furthermore, this compound has been observed to stimulate Na+-dependent glutamate transport across the blood-brain barrier, suggesting a regulatory role in the uptake of other amino acids. researchgate.net In certain microorganisms, the ability to take up and metabolize this compound varies, with some species like Sulfolobus acidocaldarius being able to use it as a carbon source, while others cannot, indicating specialized transport and metabolic pathways. researchgate.net The use of encapsulation methods, such as alginate beads, has been shown to increase the accumulation of this compound in tomato plants, suggesting that its direct uptake can be limited by factors within the plant or its environment. mdpi.com

Table 1: Overview of Cellular Transport Mechanisms

Transport Type Energy Required Mediator Protein Gradient Example Substance
Passive Diffusion No No Down O₂, CO₂, Ethanol nih.gov
Facilitated Diffusion No Yes (Channel/Carrier) Down Glucose, Amino Acids nih.gov

| Active Transport | Yes (ATP/Ion Gradient) | Yes (Pump/Transporter) | Against | Ions, this compound nih.govresearchgate.net |

This compound in Cellular Stress Responses

Antioxidant Activities and Oxidative Stress Mitigation

This compound is intricately linked to cellular redox balance, primarily through its role as an intermediate in the γ-glutamyl cycle, the pathway responsible for the synthesis and degradation of the master antioxidant, glutathione (GSH). taylorandfrancis.comnih.gov Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leads to a depletion of GSH. nih.govmdpi.com

Several studies have established a strong correlation between elevated levels of this compound and conditions of significant oxidative stress. nih.govnih.gov For example, high levels of pyroglutamic acid in the blood and a decrease in GSH in the urine are associated with oxidative stress. nih.gov In clinical situations like sepsis and in patients with polycystic ovary syndrome (PCOS), increased this compound levels are considered a potential biomarker for GSH depletion. nih.govnih.gov This occurs because when the demand for GSH is high to combat oxidative stress, the γ-glutamyl cycle can be disrupted. If the conversion of this compound back to glutamate (a precursor for GSH synthesis) is impaired, this compound can accumulate. nih.gov Therefore, while not a direct antioxidant itself, this compound's concentration serves as a critical indicator of the cell's redox status and the functional capacity of its glutathione-based antioxidant defense system. taylorandfrancis.comnih.gov

Table 2: this compound as an Indicator of Oxidative Stress

Condition This compound Level Glutathione (GSH) Level Implication
Sepsis-induced metabolic acidosis Increased Depleted Marker of excessive oxidative stress and GSH depletion nih.gov
Polycystic Ovary Syndrome (PCOS) Increased Decreased Associated with GSH depletion and activation of pro-antioxidant responses nih.gov

Osmoprotective Properties in Specific Organisms

One of the proposed functions for free this compound in living cells is its role as an osmoprotectant, a compatible solute that helps organisms survive osmotic stress. researchgate.net Osmoprotectants accumulate in the cytoplasm under conditions of high osmolarity (such as drought or high salinity) to maintain cell turgor and protein stability without interfering with normal metabolic processes.

Evidence suggests that this compound contributes to osmotic adjustment in various organisms. In plants subjected to water deficit, treatment with pyroglutamic acid resulted in better osmotic adjustment, as indicated by enhanced stomatal conductance and evapotranspiration. mdpi.com This suggests that this compound, or its rapid conversion product glutamate, helps plant cells maintain their water status under drought stress. mdpi.com The presence and potential roles of this compound have been noted in extremophilic organisms like thermoacidophilic archaea, which must constantly manage environmental stresses, further suggesting a role in cellular protection. researchgate.netresearchgate.net

This compound in Plant Physiology and Stress Adaptation

Role in Plant Yield and Growth under Abiotic Stress (e.g., Water Deficit, Heat Stress)

Pyroglutamic acid has emerged as a biostimulant that can enhance plant resilience and productivity, particularly under conditions of abiotic stress. mdpi.com Abiotic stressors like drought, salinity, and extreme temperatures are major limiting factors for crop yield worldwide. nih.gov The application of this compound has been shown to mitigate the negative impacts of these stresses.

Table 3: Effects of this compound on Plants Under Abiotic Stress

Plant Species Abiotic Stress Key Findings Reference(s)
Tomato (Solanum lycopersicum) Water Deficit Increased yield, maintained photosynthetic rate. mdpi.commdpi.com mdpi.commdpi.com
Tomato (Solanum lycopersicum) Water Deficit Enhanced tolerance, higher net photosynthesis, better osmotic adjustment. mdpi.com mdpi.com

Influence on Macronutrient Homeostasis in Plants

Macronutrient homeostasis—the regulated uptake, transport, and distribution of essential nutrients like nitrogen and phosphorus—is critical for plant health. nih.govcabidigitallibrary.org Pyroglutamic acid appears to play a significant role in this complex network, particularly in nitrogen metabolism. uniumbioscience.com

Pyroglutamic acid is reported to be a natural plant metabolite that can increase nitrogen assimilation. uniumbioscience.com It is thought to achieve this by enhancing both the uptake of nitrogen from the soil and the subsequent enzymatic reduction of nitrate (B79036) within the plant, ultimately boosting the pool of amino acids available for growth. uniumbioscience.com This improvement in Nitrogen Use Efficiency (NUE) is a key target for sustainable agriculture. Furthermore, the levels of this compound within plant tissues can be influenced by the status of other macronutrients. In studies on Arabidopsis thaliana, the concentration of pyroglutamic acid was found to decrease in plants treated with phosphite, an analog of phosphate (B84403), indicating a potential cross-talk between nitrogen and phosphorus metabolic and signaling pathways. oup.com This suggests that this compound is integrated into the broader network that plants use to manage nutrient balance. oup.comfrontiersin.org

Table 4: Mentioned Chemical Compounds

Compound Name
5-oxoproline
Acetaldehyde
Alginate
Amino Acids
Asparagine
Aspartic acid
Benzene
Carbon Dioxide
Cysteine
Ethanol
Glutamate
Glutamic acid
Glutamine
Glutathione (GSH)
Glutathione disulfide (GSSG)
Glycine (B1666218)
Hydrogen peroxide
Ketone bodies
Melatonin
Metadoxine
N-acetylcysteine (NAC)
Nitrate
Nitric oxide
Nitrogen
Oxygen
Phosphate
Phosphite
Polyamines
Potassium
Proline
Putrescine
Pyridoxine
This compound
Pyroglutamic acid
Serine
Spermidine
Spermine

Metabolic Reprogramming in Plants Induced by this compound

This compound is involved in the intricate metabolic reprogramming that plants undergo in response to various developmental cues and environmental stresses. Its levels can fluctuate significantly during different physiological processes, indicating its role as a key metabolite in plant adaptation and growth.

During floral development, for instance, the concentration of this compound, along with other tricarboxylic acid (TCA) cycle intermediates like citrate (B86180) and isocitrate, shows a progressive decrease as the flower matures. oup.com This shift is part of a larger metabolic rearrangement to support the high energy demands of flower opening and senescence. oup.com In the context of abiotic stress, such as soil salinity, this compound has been identified as one of the organic acids that accumulate in both the roots and leaves of plants like Zea mays. semanticscholar.org This accumulation is a component of the plant's strategy to maintain osmotic balance and activate signaling pathways for survival under saline conditions. semanticscholar.org

Furthermore, in response to stresses like submergence, significant metabolic reprogramming occurs in rice. In deepwater rice, which employs an "escape strategy" to outgrow rising water levels, the levels of several amino acids, including this compound, decrease during prolonged partial submergence. mdpi.com This is in contrast to the accumulation of certain amino acids in other rice varieties with a "quiescence strategy" under complete submergence. mdpi.com Similarly, in Brassica oleracea responding to infection by Xanthomonas campestris pv. campestris, this compound is one of the sixteen amino acids quantified to understand the metabolic alterations that form the plant's defense response. nih.gov These findings underscore the dynamic role of this compound in the broader metabolic network that governs plant responses to both internal and external stimuli. nih.govmdpi.com

The following table summarizes the observed changes in this compound levels in different plant species under various conditions, illustrating its role in metabolic reprogramming.

Plant SpeciesCondition/ProcessObserved Change in this compoundReference
Arabidopsis thalianaFloral DevelopmentProgressive decrease as flowers mature oup.com
Zea maysSalt StressAccumulation in roots and leaves semanticscholar.org
Oryza sativa (Deepwater Rice)Partial SubmergenceDecreased levels over time mdpi.com
Brassica oleraceaBacterial InfectionAltered levels as part of the defense response nih.gov
Colobanthus quitensisTemperature IncreaseVariable modification in proteomic analysis mdpi.com

This compound in Microbial Metabolism and Adaptation

In many bacteria, particularly within the Bacteroidetes phylum, the formation of this compound at the N-terminus of proteins is a key post-translational modification that enhances protein stability. asm.orgfrontiersin.org This modification is catalyzed by the enzyme glutaminyl cyclase (QC) and is especially important for proteins that are exported to the periplasm or the extracellular space. asm.org The cyclization of the N-terminal glutamine to this compound protects these proteins from degradation by aminopeptidases, thereby prolonging their half-life and ensuring their proper function. asm.org

For example, in the oral pathogen Porphyromonas gingivalis, pyroglutamyl formation is essential for the stability of many extracytoplasmic proteins. asm.org The QC enzyme in this bacterium is considered a potential drug target for treating periodontitis, as its inhibition would likely destabilize essential proteins for the pathogen's survival. researchgate.net Research has shown that replacing the key N-terminal glutamine with asparagine in certain proteins leads to a significant decrease in their abundance, highlighting the stabilizing effect of this compound formation. asm.org This modification is not a generic sorting signal but rather a mechanism to protect proteins in the harsh extracellular environment. frontiersin.org

Metabolomic studies of Salmonella enterica Serovar Typhimurium have also revealed differences in this compound levels between planktonic (free-swimming) and biofilm (surface-attached) modes of growth. asm.org Intracellular metabolite profiles showed that pyroglutamic acid was one of the key metabolites contributing to the variance between these two phenotypes, suggesting its role in the metabolic adaptations required for biofilm formation. asm.org

The table below details the role of this compound in bacterial protein stability and extracellular processes in selected bacterial species.

Bacterial SpeciesProcessRole of this compoundReference
Porphyromonas gingivalisProtein Export and StabilityStabilizes extracytoplasmic proteins against proteolytic degradation. asm.orgfrontiersin.org
Tannerella forsythiaProtein StabilityImplicated in stabilizing essential periplasmic and outer membrane proteins. researchgate.net
Prevotella intermediaProtein StabilityImplicated in stabilizing essential periplasmic and outer membrane proteins. researchgate.net
Salmonella enterica Serovar TyphimuriumBiofilm FormationDifferentiates metabolic profiles between biofilm and planktonic cells. asm.org

In the fungal kingdom, this compound modification is a significant post-translational event, particularly for secreted hydrolytic enzymes involved in the degradation of plant biomass. nih.gov This modification, catalyzed by glutaminyl cyclases, enhances the structural stability and resistance of these enzymes to aminopeptidases. nih.gov

A prominent example is the cellobiohydrolase 1 (CBH-1) from the filamentous fungus Trichoderma reesei, a key enzyme used in industrial processes for breaking down cellulose. nih.govfrontiersin.org The N-terminal this compound modification of CBH-1 is crucial for its proper folding, thermal stability, and enzymatic activity. researchgate.netnih.gov Similarly, other lignocellulolytic enzymes, such as GH5-1 in Neurospora crassa, also undergo this modification, which contributes to their stability. nih.gov The identification of glutaminyl cyclase genes in fungi has opened up possibilities for improving the production and stability of these enzymes for biotechnological applications. nih.gov

The following table provides examples of the function of this compound in fungal enzymes and metabolism.

Fungal SpeciesEnzyme/ProcessFunction of this compoundReference
Trichoderma reeseiCellobiohydrolase 1 (CBH-1)Essential for proper folding, thermal stability, and activity. researchgate.netnih.gov
Neurospora crassaGH5-1, CBH-1Important for structural stability and aminopeptidase (B13392206) resistance. nih.gov
Humicola griseaCel12AN-terminal modification. researchgate.net
Various Fungi in JiangquFermentationPositively correlated with color intensity, indicating a role in metabolic pathways. nih.gov

This compound is a metabolite that reflects and influences the metabolic state of microbial communities in various environments. Its presence and concentration can be indicative of specific metabolic activities and adaptations of the microbiota to their surroundings.

In complex microbial ecosystems like the rumen, the administration of bile acids has been shown to modulate amino acid metabolism, which includes metabolites like pyroglutamic acid. researchgate.net This highlights the interconnectedness of different metabolic pathways within the microbial community and their response to external stimuli.

Metabolomic profiling of different phenotypes of the same bacterial species, such as the planktonic and biofilm forms of Salmonella enterica Serovar Typhimurium, has demonstrated that pyroglutamic acid is a differentiating intracellular metabolite. asm.org Its higher levels in one phenotype compared to another point to a shift in metabolic pathways that may be crucial for the specific lifestyle of the bacteria. For instance, in the supernatants of Salmonella biofilms, pyroglutamic acid was one of the amino acids that showed significantly higher levels compared to the control medium, indicating its release or involvement in extracellular processes within the biofilm matrix. asm.org

Furthermore, in the context of industrial fermentation processes, such as the production of Baijiu using Jiangqu, the metabolic profiles of different colored starters revealed unique sets of metabolites. nih.gov Pyroglutamic acid was one of the non-volatile compounds identified, and its varying content across different Jiangqu types suggests that the specific microbial communities present have distinct metabolic signatures where this compound plays a role. nih.gov These findings demonstrate that this compound is a valuable indicator of the metabolic state and adaptive strategies of microbial populations in diverse ecological niches.

The table below summarizes the influence of this compound on microbial metabolic profiles in different environments.

Environment/ConditionMicrobial CommunityInfluence of this compoundReference
RumenRumen MicrobiotaModulated by bile acid administration, indicating a role in amino acid metabolism. researchgate.net
Biofilm vs. Planktonic GrowthSalmonella enterica Serovar TyphimuriumDifferentiating intracellular metabolite, indicating a shift in metabolic pathways. asm.org
Industrial Fermentation (Jiangqu)Fungal and Bacterial CommunitiesContent varies with starter type, reflecting distinct metabolic signatures. nih.gov

Advanced Analytical and Methodological Approaches for Pyroglutamate Research

Spectrometric Techniques for Pyroglutamate Analysis

Spectrometric methods are central to the identification and quantification of this compound, offering high sensitivity and structural information.

High-resolution mass spectrometry (HRMS) is a powerful tool for this compound analysis, enabling precise mass determination for accurate identification. creative-proteomics.com When coupled with tandem mass spectrometry (MS/MS), it facilitates detailed structural characterization and sequencing, which is crucial for distinguishing this compound from its non-cyclic precursors, glutamic acid and glutamine. creative-proteomics.comacs.org

A significant challenge in the mass spectrometric analysis of this compound is the in-source cyclization of glutamine and glutamic acid, which can lead to an overestimation of endogenous this compound levels. acs.orgnih.gov This artifact occurs in the electrospray ionization source. acs.orgnih.gov Studies have shown that the extent of this conversion is dependent on instrument parameters, such as the fragmentor or source fragmentation voltage. acs.orgacs.org For instance, in an Orbitrap instrument, conversion rates of 60-70% were observed at source fragmentation voltages between 0 and 30 V. acs.org Therefore, careful optimization of MS source conditions and chromatographic separation of these compounds are critical for accurate quantification. acs.orgnih.govnih.gov

Tandem mass spectrometry is also used to identify this compound-containing peptides. The cyclization of an N-terminal glutamine or glutamic acid residue alters the peptide's fragmentation pattern. acs.org The loss of water or ammonia (B1221849) to form the this compound ring occurs at a low collision voltage, and this modification influences subsequent fragmentation along the peptide backbone. acs.org For underivatized this compound, a characteristic transition in LC-MS/MS is the neutral loss of 46 Da ([M + H]+ --> [M + H - 46]+). nih.gov

Table 1: Key Parameters in MS Analysis of this compound

Parameter Importance Research Finding
Chromatographic Separation Essential to distinguish endogenous pGlu from in-source generated pGlu. nih.gov Hydrophilic interaction liquid chromatography (HILIC) and ion-pairing HPLC can effectively separate this compound from glutamine and glutamic acid. nih.govnih.gov
Source Fragmentation Voltage Influences the degree of in-source cyclization of Gln and Glu to pGlu. acs.org Recommended voltage for Orbitrap instruments is 0–10 V to minimize artifact formation. acs.org
MS/MS Fragmentation Provides structural confirmation and distinguishes pGlu-peptides. acs.org N-terminal this compound formation leads to a characteristic loss of water/ammonia at low collision energies. acs.org

| Internal Standards | Crucial for accurate quantification, correcting for matrix effects and in-source conversion. nih.govnih.gov | Heavy-labeled internal standards for each analyte (pGlu, Gln, Glu) are utilized for robust quantification. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of this compound and its quantification in various samples. creative-proteomics.com It provides unambiguous identification without the need for derivatization. nih.govnih.gov High-resolution NMR can confirm the presence of this compound in complex biological matrices by analyzing its distinct chemical shifts and coupling constants. creative-proteomics.comnih.gov

Researchers have successfully used NMR to identify and quantify this compound in samples ranging from wine to biopharmaceutical monoclonal antibodies (mAbs). nih.govnih.govacs.org For intact mAbs, complete denaturation followed by NMR analysis allows for the detection and quantification of N-terminal this compound modification. nih.govacs.org The assignment of all ¹H, ¹³C, and ¹⁵N random coil chemical shifts of this compound in reference peptides has led to the identification of unique chemical shift pairs that are distinct from those of the 20 proteinogenic amino acids, serving as a fingerprint for its detection. nih.govacs.org

A notable application of NMR has been the discovery of massive glutamine cyclization to pyroglutamic acid in human serum samples during standard deproteinization steps (ultrafiltration or protein precipitation). nih.gov ¹H NMR spectroscopy revealed that while this compound was not detected in intact serum, its concentration increased significantly after protein removal, with a corresponding drop in glutamine levels. nih.gov This highlights a critical pre-analytical variable that can affect metabolomic studies. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (ppm) in H₂O
~4.15
~2.15-2.35
~2.35-2.45

Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive technique for the analysis of this compound, although it typically requires chemical derivatization to increase the volatility of the analyte. mdpi.comnih.govresearchgate.net A common derivatization strategy involves a two-step process: esterification followed by acylation. mdpi.comnih.govnih.gov

One study detailed the derivatization of this compound by esterification with 2 M HCl in methanol (B129727) (CH₃OH) and subsequent acylation with pentafluoropropionic (PFP) anhydride (B1165640) to form its methyl ester (Me) PFP derivative. mdpi.comnih.govnih.gov During this process, it was observed that γ-glutamyl peptides could undergo intramolecular conversion to this compound. mdpi.comnih.gov Furthermore, the derivatization conditions can partially hydrolyze this compound to glutamate (B1630785), which requires careful control of reaction times. mdpi.com

For quantitative analysis, stable-isotope labeled internal standards are essential. nih.govresearchgate.net Quantification of the Me-PFP derivative of this compound can be performed in the electron-capture negative-ion chemical ionization (ECNICI) mode by selected-ion monitoring (SIM) of specific mass-to-charge (m/z) ions. nih.gov For example, m/z 269 can be monitored for the unlabeled this compound derivative and m/z 272 for a deuterium-labeled internal standard. nih.gov Another derivatization reagent used is pentafluorobenzyl bromide (PFB-Br), which converts this compound into its pentafluorobenzyl (PFB) ester for sensitive GC-MS analysis in ECNICI mode. mdpi.comnih.gov

Direct Analysis in Real-Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases in their native state with minimal to no sample preparation. nist.govojp.gov Coupled with a high-resolution mass spectrometer (HRMS), DART provides accurate mass measurements for confident compound identification. d-nb.info

DART operates by exposing the sample to a stream of heated, metastable gas (typically helium or nitrogen), which ionizes the analytes present on the surface. nist.govrsc.org It is considered a soft ionization technique, often resulting in simple mass spectra dominated by protonated molecules [M+H]⁺ in positive-ion mode. ojp.gov

Chromatographic and Electrophoretic Separations

Chromatographic techniques are fundamental for isolating this compound from complex sample matrices prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound. nih.govnih.govresearchgate.net Various HPLC modes have been developed, often coupled with mass spectrometry (LC-MS/MS) for highly sensitive and selective detection. nih.govnih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for retaining and separating polar compounds like this compound. A HILIC-MS/MS method was developed for quantifying this compound in plasma, which successfully avoided the in-source formation from glutamate and glutamine through chromatographic separation. nih.gov

Ion-Pairing Reversed-Phase HPLC: This method utilizes an ion-pairing reagent to enhance the retention of polar analytes on a nonpolar reversed-phase column (e.g., C18). A simple and rapid method using heptafluorobutyric acid (HFBA) as an ion-pairing agent was developed to separate and quantify glutamine, glutamate, this compound, and GABA in cerebrospinal fluid without derivatization. nih.gov

Reversed-Phase HPLC: Standard reversed-phase HPLC can also be used. One method for analyzing pyroglutamic acid in compound amino acid injections used a C18 column with a mobile phase of acetonitrile (B52724) and diammonium hydrogen phosphate (B84403) buffer at a low pH (1.6) with UV detection at 205 nm. ingentaconnect.com

These HPLC methods provide robust and reliable quantification. For instance, an HPLC-MS/MS method for rat plasma achieved a lower limit of quantification (LLOQ) of 50 ng/ml, while for cell culture media, the LLOQ was 10 ng/ml. nih.govresearchgate.net

Table 3: Comparison of HPLC Methods for this compound Analysis

HPLC Method Column Type Mobile Phase Components Key Advantage Application Example
HILIC HILIC Acetonitrile/Aqueous buffer Excellent separation of polar analytes, avoids in-source fragmentation issues. nih.gov Quantification in human plasma. nih.gov
Ion-Pairing RP-HPLC C18 Water/Acetonitrile with Ion-Pairing Reagent (e.g., HFBA). nih.gov Good retention of polar compounds on standard RP columns; no derivatization needed. nih.gov Analysis in cerebrospinal fluid. nih.gov

| Reversed-Phase HPLC | C18 | Acetonitrile/Aqueous buffer (e.g., phosphate buffer). ingentaconnect.com | Widely available and robust. | Quality control of amino acid injections. ingentaconnect.com |

Capillary Electrophoresis (CE) and Microchip Capillary Electrophoresis-Mass Spectrometry (CE-MS)

The coupling of CE with mass spectrometry (CE-MS) provides a significant analytical advantage by combining the high-resolution separation of CE with the sensitive and specific detection capabilities of MS. nih.govnih.gov This hyphenated technique is particularly valuable in proteomics for identifying post-translational modifications, including this compound formation. nih.govnih.gov CE-MS platforms have been developed for various proteomics applications, from bottom-up analysis of peptide digests to top-down characterization of intact proteins. nih.gov

Further miniaturization has led to the development of Microchip Capillary Electrophoresis-Mass Spectrometry (MCE-MS), which integrates the separation process onto a small chip. researchgate.net This format offers even faster analysis times and has been demonstrated for the chiral separation of amino acids and their derivatives. researchgate.net For instance, an MCE-MS platform was developed for the rapid chiral analysis of 3,4-dihydroxyphenylalanine (DOPA), glutamic acid, and serine, achieving separations in under 130 seconds. researchgate.net Such platforms are well-suited for high-throughput analysis and can be integrated with cell culture systems for real-time metabolic studies. researchgate.net

TechniquePrinciple of SeparationKey AdvantagesExample Application in this compound Research
Capillary Electrophoresis (CE)Mass-to-charge ratioHigh resolution, minimal sample volumeQuantification of this compound in coffee. researchgate.net
Capillary Electrophoresis-Mass Spectrometry (CE-MS)Mass-to-charge ratio (separation) and mass-to-charge ratio (detection)High separation efficiency combined with specific mass detectionIdentification of this compound-containing peptides in complex protein digests. nih.gov
Microchip CE-MS (MCE-MS)Miniaturized mass-to-charge ratio separation with MS detectionFast analysis times, high throughput, integration capabilitiesFast chiral separation of amino acids including glutamic acid. researchgate.net

Enzymatic and Immunological Assays for this compound Detection

Enzyme-Linked Immunosorbent Assay (ELISA) provides a high-throughput and sensitive method for the quantification of this compound, particularly this compound-modified peptides. creative-proteomics.com This immunological technique relies on the high specificity of antibodies that can recognize and bind to the N-terminal this compound structure. creative-proteomics.comnih.gov

The development of ELISAs specific for this compound-modified amyloid-beta (AβpE3) peptides has been crucial for Alzheimer's disease research. nih.gov These assays can quantify the levels of this specific pathogenic peptide in brain tissue and other biological samples. nih.gov A typical ELISA for this compound detection might employ a sandwich format, where a capture antibody coated on a microplate binds the target peptide, and a second, detection antibody (often conjugated to an enzyme like horseradish peroxidase) binds to a different epitope on the peptide. ucb-bioproducts.comucb-bioproducts.com The subsequent addition of a substrate results in a measurable colorimetric or chemiluminescent signal that is proportional to the amount of this compound-containing analyte in the sample. ucb-bioproducts.comucb-bioproducts.com

These assays offer the advantage of being able to analyze a large number of samples simultaneously with high sensitivity, making them valuable tools for clinical studies and biomarker discovery. creative-proteomics.comnih.gov

Assays utilizing the enzyme L-pyroglutamate aminopeptidase (B13392206) (PGP) are highly specific for the detection and analysis of N-terminal this compound. wikipedia.org PGP is an exopeptidase that specifically catalyzes the hydrolysis of the peptide bond between an N-terminal pyroglutamyl residue and the adjacent amino acid, releasing free pyroglutamic acid. wikipedia.orgsigmaaldrich.com

This enzymatic activity can be harnessed for analytical purposes in several ways:

Quantification of PGP Activity: Colorimetric assays are commonly used to measure the activity of PGP itself. sigmaaldrich.com These assays often use a synthetic substrate, such as L-pyroglutamate-β-naphthylamide or L-pyroglutamate-p-nitroanilide. sigmaaldrich.comsigmaaldrich.com The enzyme cleaves the substrate, releasing β-naphthylamine or p-nitroaniline, which can then be detected spectrophotometrically after a color-developing reaction. sigmaaldrich.com

Confirmation of N-terminal Blockage: PGP can be used to remove the N-terminal this compound from a blocked peptide or protein. sigmaaldrich.com Subsequent analysis by methods like Edman degradation or mass spectrometry can then be performed to determine the N-terminal sequence, confirming that the initial blockage was due to a this compound residue. sigmaaldrich.com

Quantification of this compound-containing Peptides: By coupling the PGP reaction with a detection method for the released pyroglutamic acid or the newly unblocked peptide, the original amount of the this compound-containing substrate can be determined. High-performance liquid chromatography (HPLC) can be used to separate and quantify the released pyroglutamic acid, providing a method to determine the kinetic parameters of the enzyme for various natural peptide substrates. nih.gov

Assay TypePrincipleCommon SubstrateDetection Method
Colorimetric PGP Activity AssayEnzymatic cleavage of a chromogenic substrate. sigmaaldrich.comL-Pyroglutamate-β-naphthylamide. sigmaaldrich.comSpectrophotometry (A580nm). sigmaaldrich.com
HPLC-Based AssayEnzymatic release of pyroglutamic acid from a peptide substrate. nih.govNatural this compound-containing peptides. nih.govHPLC quantification of released pyroglutamic acid. nih.gov

Fluorescent probes have been developed for the sensitive detection and imaging of this compound aminopeptidase (PGP-1) activity in biological systems. nih.govnih.gov These probes are designed as "off-on" sensors, where a fluorophore is "caged" or quenched by a this compound residue. nih.govrsc.org In the presence of PGP-1, the enzyme cleaves the this compound moiety, releasing the fluorophore and causing a significant increase in fluorescence intensity. nih.gov

Researchers have developed probes using various fluorophores to achieve different analytical wavelengths suitable for different applications, from in vitro assays to in vivo imaging. nih.govnih.gov For example, a probe consisting of L-pyroglutamic acid linked to cresyl violet provides a long-wavelength sensor (emission ~625 nm) suitable for confocal fluorescence imaging in cells. nih.govscienceopen.com Another study developed a near-infrared (NIR) fluorescent probe (emission ~700 nm), which allows for deeper tissue penetration and is suitable for in vivo imaging in animal models. nih.gov

These advanced tools have been instrumental in studying the role of PGP-1 in physiological and pathological processes, particularly inflammation. nih.govnih.govrsc.org Using these probes, studies have demonstrated for the first time that PGP-1 is upregulated in cells and in mouse models of inflammation, suggesting that PGP-1 could serve as a novel indicator or cytokine for inflammatory responses. nih.govnih.gov The probes allow for real-time monitoring of enzyme activity and visualization of its distribution within cells, primarily in the cytoplasm. nih.govscienceopen.com

Probe TypeFluorophoreAnalytical Wavelength (Emission)Key Finding/Application
Long-Wavelength Fluorescent ProbeCresyl Violet~625 nm. scienceopen.comRevealed upregulation of PGP-1 in inflammatory cells and its cytoplasmic localization. nih.govscienceopen.com
Near-Infrared (NIR) Fluorescent ProbeHemicyanine derivative~700 nm. nih.govEnabled in vivo imaging of PGP-1 upregulation in a mouse model of inflammation. nih.gov
Ratiometric Fluorescent SensorDCD-NH2 derivativeShift from ~564 nm to ~616 nm. rsc.orgUsed for rapid detection of PGP-1 in vitro and imaging in a mouse tumor model. rsc.org
Bioluminescent ProbeAminoluciferin derivativeBioluminescenceHigh sensitivity (LOD of 3.7 × 10⁻⁴ mU/mL) for in vivo imaging in a mouse model of inflammatory liver disease. researchgate.netx-mol.com

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is a critical step for the accurate analysis of this compound, as improper handling can introduce significant artifacts. creative-proteomics.com A major challenge, particularly in mass spectrometry-based metabolomics, is the non-enzymatic, in-source cyclization of glutamine and glutamic acid to form this compound. acs.org This conversion can occur in the electrospray ionization (ESI) source of the mass spectrometer, leading to an overestimation of this compound levels. acs.org Studies have shown that the extent of this artifactual conversion is dependent on instrumental parameters such as the fragmentor voltage. acs.org Therefore, careful optimization of LC-MS/MS conditions and the use of chromatographic methods that separate this compound from its precursors (glutamine and glutamic acid) are essential for accurate quantification. acs.org The use of stable isotope-labeled internal standards for glutamine and glutamic acid can also help to correct for this conversion. acs.org

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase the volatility of this compound. nih.govnih.gov A common strategy involves a two-step process: first, esterification with methanolic HCl to form the methyl ester of this compound, followed by acylation with an agent like pentafluoropropionic anhydride (PFPA). nih.govresearchgate.net This process converts γ-glutamyl peptides, such as glutathione (B108866), into a measurable Me-PFP derivative of this compound. nih.gov Another derivatization reagent, pentafluorobenzyl bromide (PFB-Br), converts this compound into its pentafluorobenzyl (PFB) ester, which is suitable for highly sensitive analysis in the electron-capture negative-ion chemical ionization (ECNICI) mode of GC-MS. nih.govnih.gov Careful control of reaction conditions is important, as prolonged heating during derivatization can cause the hydrolysis of this compound back to glutamic acid. nih.gov

Standardization and Quality Control in this compound Quantification

The accuracy, reliability, and comparability of this compound (pGlu) quantification data are paramount for its meaningful application in research, clinical diagnostics, and the biopharmaceutical industry. To achieve this, robust standardization and quality control (QC) measures are indispensable. These measures ensure that analytical methods are performing as expected and that the generated data is trustworthy. The core components of a comprehensive quality assurance framework for this compound quantification include the use of certified reference materials, thorough method validation, implementation of internal and external quality controls, and participation in inter-laboratory comparison programs.

Certified Reference Materials (CRMs)

Certified Reference Materials are highly characterized, homogeneous, and stable materials with established property values, accompanied by a certificate of analysis. For this compound quantification, CRMs of L-Pyroglutamic acid serve as the primary standard for calibration and for verifying the accuracy of analytical methods. These standards are produced by national metrology institutes or accredited reference material producers and come with detailed specifications.

Table 1: Specifications of a Commercial L-Pyroglutamic Acid Certified Reference Material

ParameterSpecification
CAS Number98-79-3
Assay (Dried Basis)≥99.0 %
Water≤0.5 %
Glutamic Acid≤0.2 %
Chloride (Cl)≤100 ppm
Sulfate (SO4)≤100 ppm
Iron (Fe)≤10 ppm
Heavy Metals≤10 ppm
Arsenic (As)≤2 ppm

Method Validation

Before a method for this compound quantification can be routinely used, it must undergo a thorough validation process to demonstrate its fitness for purpose. medscape.com Key validation parameters include selectivity, trueness, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). medscape.comsigmaaldrich.com

Selectivity is the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. sigmaaldrich.com

Trueness refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. sigmaaldrich.com

Precision is the closeness of agreement between independent test results obtained under stipulated conditions and is usually expressed as the standard deviation or coefficient of variation. sigmaaldrich.com

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Example of Method Validation Data for this compound Quantification by HPLC

Validation ParameterResult
Linearity Range1–500 ng/mL
Correlation Coefficient (r²)>0.999
Intra-day Precision (%RSD)<15%
Inter-day Precision (%RSD)<15%
Accuracy (% Recovery)85-115%
Lower Limit of Quantitation (LLOQ)7.8 ng/mL nih.gov

Internal and External Quality Control

Once a method is validated, its ongoing performance is monitored through the regular analysis of quality control samples.

Internal Quality Control (IQC) involves the analysis of control materials alongside routine samples in every analytical run. These IQC samples are typically prepared at low, medium, and high concentrations of this compound within the calibration range. The results are plotted on control charts (e.g., Levey-Jennings charts) to monitor the method's precision and accuracy over time.

External Quality Assessment (EQA) , also known as proficiency testing (PT), is a system in which a set of samples is sent to a number of laboratories for analysis. researchgate.net Each laboratory is unaware of the analyte concentrations in the PT samples. The results are returned to the EQA provider, who assesses the performance of each laboratory against the consensus mean or a reference value. spectrumchemical.com Participation in EQA schemes provides an objective assessment of a laboratory's analytical performance and its comparability with other laboratories. researchgate.net A common metric used in EQA is the z-score , which indicates how many standard deviations a laboratory's result is from the assigned value. researchgate.net A z-score between -2.0 and +2.0 is generally considered satisfactory. spectrumchemical.com

Table 3: Hypothetical Inter-laboratory Comparison Data for this compound Quantification

Laboratory CodeReported Value (mg/L)Assigned Value (mg/L)Standard Deviation for Proficiency AssessmentZ-ScorePerformance
Lab A12.512.00.51.0Satisfactory
Lab B11.812.00.5-0.4Satisfactory
Lab C13.212.00.52.4Unsatisfactory
Lab D12.112.00.50.2Satisfactory

Synthetic and Chemoenzymatic Strategies for Pyroglutamate Derivatives

Asymmetric Synthesis of Pyroglutamate Derivatives

The asymmetric synthesis of this compound derivatives is a significant area of research, focusing on the creation of stereochemically defined molecules. researchgate.netresearchgate.net

The pyrrolidinone ring of pyroglutamic acid is a key target for chemical modification. researchgate.netbenthamdirect.comingentaconnect.com Various strategies have been developed to functionalize this ring system. For instance, the two distinct carbonyl groups (lactam and carboxylic acid) and the lactam NH group can be selectively modified to produce a range of compounds, including prolines and pyroglutaminols through selective reduction. benthamdirect.comingentaconnect.com

One approach involves the use of bicyclic lactams derived from this compound as templates. These templates allow for diastereocontrolled modifications of the pyrrolidine (B122466) ring. For example, a sequential conjugate addition-substitution strategy on these bicyclic systems provides access to various kainoid analogues. ox.ac.uk Furthermore, the conformation of the pyrrolidinone ring can be influenced by remote substituents on the heterocyclic ring. ox.ac.uk

Another method for functionalizing the pyrrolidinone ring is through the Mitsunobu reaction. This reaction has been successfully employed for the synthesis of 5-substituted pyrrolidin-2-ones from N-benzyl-5(S)-pyroglutaminol. benthamdirect.com This method offers a straightforward route to enantiomerically pure N-benzyl-(S)-5-substituted pyrrolidin-2-ones, which can serve as intermediates for bioactive molecules containing a pyrazole (B372694) or imidazole (B134444) moiety at the C-5 position. benthamdirect.com

The alkylation of lithium enolates derived from N-protected pyroglutamic acid esters is a common strategy for introducing substituents at the C4 position. clockss.org This method has been shown to be effective for reactive electrophiles like allylic halides, yielding the trans isomer with stereospecificity. clockss.orgjst.go.jp

PrecursorReaction TypeProduct
Bicyclic lactam from this compoundConjugate addition-substitutionKainoid analogues
N-Benzyl-5(S)-pyroglutaminolMitsunobu reaction5-Substituted pyrrolidin-2-ones
N-Protected pyroglutamic acid esterAlkylation of lithium enolateC4-substituted pyroglutamates

Several enantioselective methods have been developed to synthesize this compound analogues with high stereochemical purity. beilstein-journals.orgnih.gov One notable approach is the cyclopropenimine-catalyzed Michael addition of amino ester imines, which has achieved enantioselectivities of up to 94%. beilstein-journals.orgnih.gov This method provides broader and more enantioselective access to this compound derivatives compared to other techniques. beilstein-journals.org The structure of the catalyst and the substitution of the imine have been shown to impact the reaction's efficiency and selectivity. beilstein-journals.org

Another strategy involves a copper(I)/BINAP-catalyzed tandem Michael addition–elimination of α-substituted aldimino esters with Morita–Baylis–Hillman (MBH) carbonates. acs.org This is followed by a deprotection/lactamization protocol to yield enantioenriched this compound derivatives with a quaternary stereogenic center. acs.org This method is applicable to a broad range of substrates. acs.org

Furthermore, a protecting-group-free asymmetric synthesis of pyroglutamic acid esters has been developed using carbonyl catalysis. thieme-connect.com This method activates the α-C–H bond of a glycinate (B8599266) primary amine for direct asymmetric conjugate addition to an α,β-unsaturated ester, which is followed by lactamization. thieme-connect.com This approach avoids the need for protecting and deprotecting the amine group. thieme-connect.com

The development of methods for the enantioselective synthesis of functionalized pyroglutamates remains an active area of research due to their importance as synthetic intermediates and their presence in numerous natural products. orgsyn.org

MethodKey FeaturesEnantioselectivity
Cyclopropenimine-catalyzed Michael additionUses amino ester iminesUp to 94% ee
Cu(I)/BINAP-catalyzed tandem reactionCreates quaternary stereocenterExcellent
Carbonyl catalysisProtecting-group-freeExcellent

Chemoenzymatic Synthesis of this compound Esters and Other Compounds

Chemoenzymatic strategies combine chemical and enzymatic steps to synthesize this compound derivatives, often leveraging the high selectivity of enzymes. jst.go.jpresearchgate.net

Lipases are frequently used for the synthesis of pyroglutamic acid fatty esters due to their ability to operate under mild conditions and their high selectivity. researchgate.netnih.gov A common strategy involves a two-step process: chemical synthesis of an intermediate like ethyl this compound, followed by lipase-catalyzed alcoholysis to produce the desired fatty ester. researchgate.netfao.org This approach is advantageous because the ethyl this compound intermediate has better solubility in the chosen solvents than free pyroglutamic acid, leading to improved reaction yields and kinetics. researchgate.net

Among various lipases, the one from Candida antarctica B has shown excellent results in catalyzing the formation of this compound lauroyl ester, achieving a 73% formation of the ester in 6 hours. nih.govresearchgate.net When comparing lipase (B570770) catalysis to chemical catalysis with an ion exchange resin (Amberlyst IR120H), the biocatalyst demonstrated a higher molar yield of this compound lauroyl ester (79% vs. 69%). nih.govresearchgate.net

CatalystSubstrateProductYield
Candida antarctica B lipaseEthyl this compound and lauryl alcoholThis compound lauroyl ester79%
Amberlyst IR120H resinEthyl this compound and lauryl alcoholThis compound lauroyl ester69%

This compound as a Chiral Precursor in Bioactive Molecule Synthesis

L-pyroglutamic acid is a widely utilized chiral precursor in the asymmetric synthesis of various bioactive natural products and pharmaceuticals. researchgate.netucj.org.ua Its ready availability from the internal cyclization of glutamic acid makes it a cost-effective source of chirality. researchgate.netbenthamdirect.comingentaconnect.com The functional groups of pyroglutamic acid can be derivatized to create intermediates for a range of molecules, including ACE inhibitors and AT-1 receptor antagonists. researchgate.net

For example, a concise and efficient synthesis of (2R,4R)-monatin, a potent sweetener, was achieved by alkylating a derivative of D-pyroglutamic acid. jst.go.jp This key step involved the alkylation of (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester. jst.go.jp Similarly, a stereoselective approach for synthesizing (2S,4S)-methylproline, a 4-substituted proline used in protein engineering, starts from (2S)-pyroglutamic acid. rsc.org

The versatility of pyroglutamic acid is also demonstrated in the synthesis of conformationally constrained glutamate (B1630785) analogues. ox.ac.ukrsc.org By using a bicyclic lactam derived from (S)-pyroglutamic acid as a synthetic template, novel pyroglutaminols and pyroglutamates can be prepared with controlled stereochemistry. rsc.org

Development of Novel this compound-Containing Peptides and Amides

The synthesis of novel peptides and amides containing this compound is an area of interest for developing new therapeutic agents and research tools. researchgate.netbizgeniusapp.com The formation of a this compound residue at the N-terminus of a peptide can occur through the cyclization of a glutamine or glutamate residue. nottingham.ac.uk

This compound-modified amyloid-beta (Aβ) peptides are of particular interest in Alzheimer's disease research. These modified peptides, such as AβN3(pE), are major components of amyloid plaques and are thought to play a key role in the aggregation process. nih.gov This has led to the development of immunotherapies and vaccines targeting these specific this compound-containing Aβ species. nih.govmdpi.com For instance, a vaccine candidate targeting pE3Aβ has been developed using a pyroglutamated peptide chemically attached to a carrier protein. mdpi.com

In the field of chemical biology, N-terminal pyroglutamic acid has been used to achieve selective modification at the N-terminus of proteins. bizgeniusapp.com However, the natural rarity of pyroglutamic acid in proteins limits the broad application of this method. bizgeniusapp.com

The synthesis of pyroglutamic acid amides can be achieved by reacting pyroglutamoyl chloride, an unstable compound, with amines. researchgate.net This intermediate is prepared from trimethylsilyl (B98337) this compound and oxalyl chloride. researchgate.net

Selective Chemical Modification of this compound Residues in Polypeptides

The chemical modification of the this compound residue has been an area of growing interest, with the development of novel catalytic systems that can selectively target the pGlu lactam ring for functionalization. These methods are particularly valuable for the late-stage diversification of complex peptides.

One of the most significant advancements in this area is the use of copper-catalyzed cross-coupling reactions. sigmaaldrich.comchemrxiv.org Research has demonstrated that the N-H bond of the this compound lactam can undergo arylation and alkenylation. chemrxiv.orgscience.gov This reaction is often performed under mild conditions and shows remarkable selectivity for the N-terminal this compound residue, even in the presence of other potentially reactive amino acid side chains. chemrxiv.org The use of fluoroalcohols, such as trifluoroethanol (TFE), has been shown to enhance the efficiency of these copper(II)-catalyzed modifications. science.gov Mechanistic studies suggest that the unique reactivity of the this compound-containing peptide is due to a multidentate binding mode to the copper catalyst, which facilitates the selective N-H functionalization. chemrxiv.org This strategy has been successfully applied to a range of unprotected polypeptides, including bioactive natural peptides. chemrxiv.org

In addition to modifying the N-H bond, transition metal catalysis has been employed to functionalize the carbon backbone of the this compound ring. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. Specifically, a stereospecific palladium-catalyzed C-H arylation at the C3 position of pyroglutamic acid derivatives has been developed. nih.govacs.org This method utilizes a directing group, such as 8-aminoquinoline (B160924), to guide the palladium catalyst to the specific C-H bond, enabling the introduction of various aryl and heteroaryl groups with high precision and stereocontrol. nih.govacs.org While this has been demonstrated on pyroglutamic acid derivatives, its application to this compound residues within a larger peptide context is an area of ongoing research.

The table below summarizes key findings from research on the selective chemical modification of this compound residues, detailing the catalysts, reagents, and conditions used.

Catalyst SystemReagent(s)Substrate TypeReaction ConditionsOutcome/YieldReference(s)
Cu(OAc)₂Arylboronic acids, Alkenylboronic acidsN-terminal pGlu peptidesTrifluoroethanol (TFE), room temperatureHigh conversion and yields for various peptides chemrxiv.orgscience.gov
Pd(OAc)₂ / LigandAryl iodides, Heteroaryl iodidesPyroglutamic acid derivatives with 8-aminoquinoline directing groupK₂CO₃ (base), solvent, heatGood to high yields of C3-arylated products nih.govacs.org
Ni(II) salts2-Nitroarylboronic acidsPeptides with pGlu-His sequenceMild aqueous conditionsRapid and chemoselective N-H arylation nih.gov

This strategy is particularly useful for deblocking proteins and peptides that are naturally or recombinantly produced with an N-terminal this compound, which would otherwise be resistant to analysis or further N-terminal modification. sigmaaldrich.com this compound aminopeptidases from various sources, including the hyperthermophilic archaeon Pyrococcus furiosus, have been cloned, expressed, and are commercially available. sigmaaldrich.commoleculardepot.comtakarabio.com These enzymes exhibit high specificity for N-terminal pyroglutamic acid and can function under a range of pH and temperature conditions, making them robust tools for protein and peptide engineering. sigmaaldrich.com

Computational and Systems Biology Investigations of Pyroglutamate

In Silico Modeling of Pyroglutamate-Protein Interactions

In silico modeling provides a powerful lens to examine the specific interactions between this compound-containing proteins and their binding partners. These computational techniques are crucial for understanding the structural and chemical basis of these interactions, which can be challenging to characterize experimentally. Methods such as molecular docking, homology modeling, and quantitative structure-activity relationship (QSAR) studies are employed to predict binding affinities, identify key interacting residues, and guide the design of molecules that can modulate these interactions.

One significant area of focus has been the modeling of inhibitors for glutaminyl cyclase (QC), the enzyme responsible for the formation of this compound. researchgate.netnih.gov Researchers have used in silico approaches to understand how inhibitors bind to the active site of QC. For instance, by comparing the crystal structures of a potent inhibitor, PBD150, bound to human and murine QC, it was revealed that the binding modes could differ significantly. researchgate.net Computational methods, including semi-empirical calculations, were used to analyze the enzyme-inhibitor interaction within the crystal lattice and in solution. researchgate.netnih.gov These studies are often complemented by site-directed mutagenesis to validate the computationally predicted interactions. researchgate.netnih.gov

Another example of in silico modeling is the investigation of L-Pyroglutamic Acid (L-PGA) interaction with the human sour taste receptor, PKD2L1. jmb.or.kr Using protein-ligand docking simulations based on the crystal structure of PKD2L1, researchers have been able to predict the binding pocket for L-PGA and identify the key amino acid residues involved in the interaction. jmb.or.kr These models provide a three-dimensional view of how L-PGA fits into the receptor, which is fundamental for understanding the molecular basis of sour taste perception. jmb.or.kr

Table 1: In Silico Tools and Their Applications in this compound-Protein Interaction Studies

In Silico Method Application Example Study
Homology Modeling Creating a 3D model of a target protein when its experimental structure is unavailable, based on the structure of a related protein. Modeling of glutaminyl cyclase to study inhibitor binding. researchgate.net
Molecular Docking Predicting the preferred orientation of a molecule (ligand) when bound to another (receptor) to form a stable complex. Simulating the binding of L-PGA to the human sour taste receptor PKD2L1. jmb.or.kr
Protein-Protein Docking Predicting the structure of a complex formed by two or more interacting proteins. Comprehensive searching of protein-protein interaction patterns and putative docking poses. 3ds.com
Semi-Empirical Calculations Approximating molecular orbital calculations to analyze enzyme-inhibitor interaction energies and dissociation constants. Assessing the binding strength of inhibitors to glutaminyl cyclase. nih.gov

| Site-Directed Mutagenesis Simulation | Computationally mutating specific amino acids to predict their effect on protein structure and ligand binding. | Probing the interaction of glutaminyl cyclase with inhibitors in solution. researchgate.net |

These in silico approaches are not only cost-effective and rapid but also provide a detailed molecular framework for designing experiments and developing novel therapeutic strategies targeting this compound-related pathways. frontiersin.org

Molecular Dynamics Simulations of this compound Conformational Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations have been instrumental in understanding how this N-terminal modification influences the conformational dynamics, structure, and aggregation properties of peptides and proteins, most notably the amyloid-β (Aβ) peptide implicated in Alzheimer's disease. researchgate.netnih.gov

The formation of this compound at the N-terminus of Aβ (specifically AβpE3-42) involves the cyclization of a glutamate (B1630785) residue, which neutralizes its charge and alters the local chemical environment. nih.govresearchgate.net MD simulations have shown that this modification significantly impacts the conformational ensemble of the Aβ monomer. By making the peptide more hydrophobic, pyroglutamylation promotes a shift towards conformations that are more prone to aggregation. researchgate.netresearchgate.net

Advanced simulation techniques, such as those using the Drude polarizable force field, have provided deeper insights into the electrostatic effects of pyroglutamylation. nih.gov These simulations have revealed that the modification of Aβ at positions 3 or 11 alters the permanent and induced dipoles of the peptide. nih.gov This leads to modification-specific changes in the backbone and sidechain polarization and perturbs the way the peptide interacts with surrounding water molecules, ultimately shifting its conformational landscape. nih.gov

Key Findings from MD Simulations of this compound-Modified Aβ:

Increased Hydrophobicity: The neutralization of the N-terminal charge makes the Aβ peptide more hydrophobic, a key factor driving its aggregation. researchgate.netresearchgate.net

Altered Secondary Structure: Simulations comparing this compound-modified Aβ with the wild-type peptide show significant differences in secondary structure elements, which may explain their different behaviors in biophysical experiments.

Shifted Conformational Ensemble: Pyroglutamylation perturbs the solvation properties and electrostatic interactions within the peptide, shifting the balance of its conformations towards more aggregation-prone states. nih.gov

Enhanced Aggregation Propensity: The conformational changes induced by this compound are thought to be a crucial molecular mechanism that accelerates the formation of toxic Aβ oligomers and fibrils. researchgate.net

MD simulations thus provide a dynamic, atomistic view of how a single post-translational modification can dramatically alter the behavior of a protein, offering a mechanistic explanation for the enhanced pathogenicity of this compound-modified Aβ. researchgate.netnih.gov

Genome-Scale Metabolic Models Incorporating this compound Pathways

Genome-scale metabolic models (GEMs) are comprehensive mathematical frameworks that represent the entire set of metabolic reactions occurring in an organism. wikipedia.orgnih.gov These models are constructed based on annotated genomic data and allow for the simulation of metabolic fluxes through complex biochemical networks. wikipedia.org Incorporating this compound pathways into GEMs enables a systems-level understanding of how this metabolite is produced, consumed, and integrated with the broader metabolic network of a cell.

The process of building a GEM involves drafting a reconstruction of all known metabolic reactions, refining the model with experimental data, and then using computational methods like Flux Balance Analysis (FBA) to predict metabolic states under different conditions. wikipedia.orgnih.gov While the specific inclusion of this compound pathways in many public GEMs is still an emerging area, the framework is well-suited to study its metabolism. For example, a study on the effects of MCHM on yeast metabolism identified pyroglutamic acid as one of the metabolites affected, indicating its relevance in cellular metabolic pathways. biorxiv.org

A significant application of this approach is in understanding the metabolic costs and limitations of producing secreted proteins, many of which can undergo N-terminal pyroglutamylation. 3ds.com Recently, genome-scale reconstructions of the mammalian secretory pathway have been integrated with metabolic models of human, mouse, and Chinese hamster ovary (CHO) cells. nih.gov These integrated models can compute the energetic costs (e.g., in ATP equivalents) and the demand on cellular machinery for synthesizing and secreting specific proteins. nih.gov

Table 2: Potential Applications of GEMs in this compound Research

Application Area Description Potential Insights
Metabolic Engineering Simulating the effects of genetic modifications on this compound production or consumption. Identifying gene targets to either increase or decrease this compound levels for biotechnological or therapeutic purposes.
Biopharmaceutical Production Calculating the metabolic burden of producing pyroglutamylated therapeutic proteins (e.g., antibodies) in cell factories like CHO cells. Optimizing cell culture conditions and genetic engineering strategies to improve protein yield and quality. nih.gov
Disease Modeling Integrating metabolic models with data from disease states (e.g., Alzheimer's) to understand how this compound metabolism is altered. Elucidating the link between metabolic dysregulation and the accumulation of pathogenic pyroglutamylated proteins.

| Pathway Discovery | Identifying unknown enzymes or transport mechanisms related to this compound by reconciling model predictions with experimental data. | Filling gaps in our knowledge of this compound biochemistry and its connections to other metabolic pathways. |

By representing this compound pathways within the context of the entire cellular metabolism, GEMs offer a powerful platform to predict metabolic phenotypes, guide metabolic engineering efforts, and understand the systemic effects of this compound in health and disease. nih.gov

Multi-Omic Integration for this compound Research (Proteomics, Metabolomics, Transcriptomics)

Multi-omics research integrates data from different molecular levels—such as the genome, transcriptome, proteome, and metabolome—to provide a holistic and systems-level view of biological processes. metwarebio.commdpi.com This integrated approach is particularly valuable for studying the complex role of this compound, as it connects the genetic basis of its formation with its ultimate functional consequences. By combining proteomics, metabolomics, and transcriptomics, researchers can trace the flow of biological information from gene expression to protein function and metabolic changes related to this compound.

Integration Strategies:

Correlation Analysis: This statistical approach identifies relationships between different omics datasets. For example, researchers can correlate the expression levels of transcripts for glutaminyl cyclase (transcriptomics) with the abundance of pyroglutamylated proteins (proteomics) and the concentration of this compound itself (metabolomics). metwarebio.com

Pathway and Network Analysis: This method maps multi-omics data onto known biochemical pathways and interaction networks. mdpi.companomebio.com By observing concordant changes across multiple omics layers within a specific pathway (e.g., increased gene expression, protein abundance, and metabolite levels), researchers can gain higher confidence in the identified dysregulated pathways. panomebio.com

In the context of this compound research, a multi-omics approach could be applied as follows:

Transcriptomics (RNA-Seq): Measures the expression levels of genes involved in this compound metabolism, such as glutaminyl cyclase (QC) and other enzymes that may be involved in its formation or degradation. This can reveal how the potential for pyroglutamylation is regulated at the transcriptional level in different tissues or disease states.

Proteomics (Mass Spectrometry): Identifies and quantifies proteins that are post-translationally modified with this compound. This provides direct evidence of the downstream targets of QC and the extent of pyroglutamylation on specific proteins like amyloid-β.

Metabolomics (Mass Spectrometry, NMR): Measures the levels of this compound (L-pyroglutamic acid) and related metabolites (e.g., glutamate, glutamine) in cells, tissues, or biofluids. This provides a snapshot of the metabolic state and can indicate alterations in pathways that produce or consume this compound.

By integrating these datasets, researchers can build comprehensive models that link genetic predispositions and environmental stimuli to the molecular changes that drive this compound-associated pathologies. mdpi.companomebio.com For instance, in Alzheimer's disease research, integrating transcriptomic data showing increased QC expression with proteomic data showing a higher burden of pyroglutamylated Aβ and metabolomic data showing altered glutamate metabolism would provide a powerful, multi-layered view of the disease mechanism.

Investigation of N-Terminal this compound in Disease Models (e.g., Alzheimer's disease models)

Animal and cellular models are crucial for investigating the pathological role of N-terminal this compound in diseases, particularly in neurodegenerative disorders like Alzheimer's disease (AD). karger.comresearchgate.net These models allow researchers to study the mechanisms by which pyroglutamylated proteins contribute to disease progression and to test potential therapeutic interventions.

A major focus of this research has been on this compound-modified amyloid-β, specifically AβpE3-42, which is a major component of the amyloid plaques found in AD brains. karger.comnih.gov This modified form of Aβ is considered a key seeding species for amyloid deposition because it is more hydrophobic, more resistant to degradation by enzymes, and more toxic than the full-length Aβ peptide. karger.com

Findings from Alzheimer's Disease Models:

Mouse Models: Several transgenic mouse models of AD have been used to study the role of AβpE3-42.

The APP/PS1-dKI mouse model, which has knock-in mutations in the amyloid precursor protein (APP) and presenilin 1 (PS1) genes, has been shown to closely mimic the Aβ pathology of the human AD brain. karger.com In these mice, the ratio of AβpE3-42 to total Aβ increases significantly with age, mirroring the situation in human patients. karger.comresearchgate.net

In contrast, the Tg2576 mouse model, which overexpresses human APP, shows a much lower proportion of AβpE3-42, suggesting that the APP/PS1-dKI model is more suitable for studying this specific modification. karger.comresearchgate.net

Studies in transgenic mice have demonstrated that the enzyme glutaminyl cyclase is responsible for the formation of AβpE3-42 in vivo. nih.gov

Rabbit Models: Rabbits fed a high-cholesterol diet have been used as a non-transgenic model of sporadic AD. nih.gov These rabbits develop AD-like pathology, and studies have demonstrated the presence of AβpE3-42 in the blood vessels of their brains, further validating this model for studying amyloid pathology. nih.gov

Drosophila Models: The fruit fly, Drosophila melanogaster, has been used as a model system to investigate the neurotoxic effects of AβpE3-42. oup.com Expression of this peptide in the photoreceptor neurons of Drosophila leads to progressive, caspase-dependent cell death, demonstrating its potent toxicity in a living organism. oup.com

Table 3: Comparison of this compound-Aβ Levels in AD and Control Models

Model/Subject Age pE3Aβ / Total Aβ Ratio Key Finding Reference
Human AD Brain - ~45% Significantly higher proportion of pE3Aβ compared to controls. karger.comresearchgate.net
Human Control Brain Age-matched ~10% Baseline level of pE3Aβ is much lower than in AD. karger.comresearchgate.net
APP/PS1-dKI Mouse 3 months ~7% Ratio increases with age, mimicking AD progression. karger.comresearchgate.net
APP/PS1-dKI Mouse 19 months ~19% Ratio increases with age, mimicking AD progression. karger.comresearchgate.net

| Tg2576 Mouse | 19 months | ~1.5% | Lower pE3Aβ burden compared to APP/PS1-dKI model. | karger.comresearchgate.net |

These disease models have been instrumental in confirming that N-terminal pyroglutamylation is not just a bystander modification but an active contributor to pathogenesis. They provide essential platforms for testing therapies aimed at reducing the burden of toxic pyroglutamylated proteins, such as inhibitors of glutaminyl cyclase or immunotherapies targeting AβpE3-42. karger.com

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